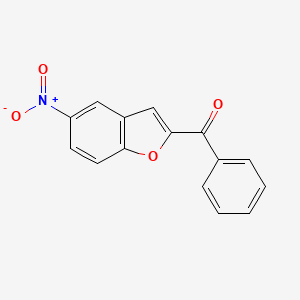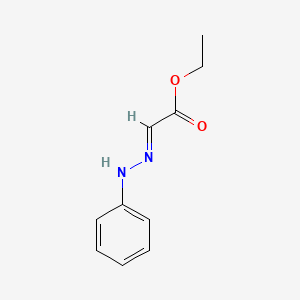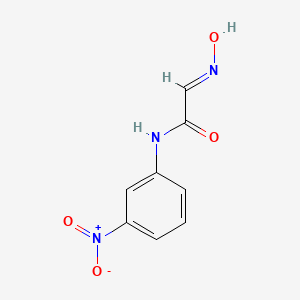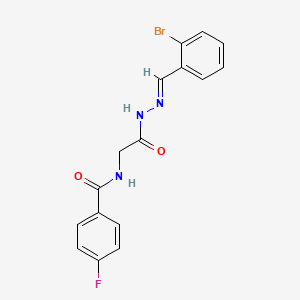
3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-enyl)nona-2,4,7-triene-1,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-enyl)nona-2,4,7-triene-1,6-diol is a complex organic compound with the molecular formula C({20})H({32})O(_{2}). This compound is known for its significant role in various biological processes and its applications in scientific research. It is structurally related to retinoids, which are compounds derived from vitamin A and are crucial in vision, growth, and cellular differentiation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-enyl)nona-2,4,7-triene-1,6-diol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Cyclohexene Ring: The initial step involves the formation of the cyclohexene ring, which is achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Methyl Groups: Methyl groups are introduced via alkylation reactions using methyl halides in the presence of a strong base.
Formation of the Polyene Chain: The polyene chain is constructed through a series of Wittig reactions, which involve the reaction of phosphonium ylides with aldehydes or ketones.
Hydroxylation: The final step involves the hydroxylation of the polyene chain to introduce the hydroxyl groups at the desired positions. This can be achieved using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-enyl)nona-2,4,7-triene-1,6-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where hydroxyl groups are replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), Chromium trioxide (CrO(_3))
Reduction: Lithium aluminum hydride (LiAlH(_4)), Sodium borohydride (NaBH(_4))
Substitution: Hydrochloric acid (HCl), Ammonia (NH(_3))
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Alkanes
Substitution: Halides, Amines
Applications De Recherche Scientifique
3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-enyl)nona-2,4,7-triene-1,6-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in cellular differentiation and growth.
Medicine: Investigated for its potential therapeutic effects in treating skin disorders and certain types of cancer.
Industry: Utilized in the production of cosmetics and pharmaceuticals due to its antioxidant properties.
Mécanisme D'action
The mechanism of action of 3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-enyl)nona-2,4,7-triene-1,6-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Retinoic acid receptors (RARs) and retinoid X receptors (RXRs) are the primary targets. These receptors are nuclear transcription factors that regulate gene expression.
Pathways Involved: The compound binds to RARs and RXRs, leading to the activation or repression of target genes involved in cellular differentiation, proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-enyl)nona-2,4,7-triene-1,6-diol can be compared with other retinoids:
Retinol: Similar in structure but lacks the extended polyene chain.
Retinoic Acid: Contains a carboxylic acid group instead of hydroxyl groups.
Isotretinoin: A stereoisomer of retinoic acid with different therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its specific hydroxylation pattern and its ability to interact with both RARs and RXRs, making it a versatile compound in both research and therapeutic contexts.
Conclusion
This compound is a compound of significant interest due to its complex structure and wide range of applications. Its synthesis, chemical reactivity, and biological activities make it a valuable subject of study in various scientific fields.
Propriétés
Numéro CAS |
3230-76-0 |
|---|---|
Formule moléculaire |
C20H32O2 |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
(2E,4E,7E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,7-triene-1,6-diol |
InChI |
InChI=1S/C20H32O2/c1-15(12-14-21)8-11-19(22)17(3)9-10-18-16(2)7-6-13-20(18,4)5/h8-9,11-12,19,21-22H,6-7,10,13-14H2,1-5H3/b11-8+,15-12+,17-9+ |
Clé InChI |
FRMVBNPEOHCJAG-DICVWWACSA-N |
SMILES isomérique |
CC1=C(C(CCC1)(C)C)C/C=C(\C)/C(/C=C/C(=C/CO)/C)O |
SMILES canonique |
CC1=C(C(CCC1)(C)C)CC=C(C)C(C=CC(=CCO)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diethyl acetamido[(2-methylphenyl)methyl]propanedioate](/img/structure/B12001619.png)
![2-fluoro-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B12001624.png)

![9-[2-(Ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)xanthenium chloride](/img/structure/B12001644.png)
![methyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B12001647.png)



![Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate](/img/structure/B12001668.png)



